N'-(3-chloropropanoyl)-4-fluorobenzohydrazide
Overview
Description
N’-(3-chloropropanoyl)-4-fluorobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 3-chloropropanoyl group attached to a 4-fluorobenzohydrazide moiety, making it a versatile intermediate in organic synthesis and a potential candidate for various industrial and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide typically involves the reaction of 3-chloropropionyl chloride with 4-fluorobenzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide can be achieved through continuous flow synthesis, which offers advantages such as improved safety, scalability, and efficiency. This method involves the use of automated reactors that allow precise control over reaction parameters, leading to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloropropanoyl)-4-fluorobenzohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The 3-chloropropanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide include:
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon for hydrogenation reactions
Major Products Formed
The major products formed from the reactions of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide include hydrazones, substituted amides, and various heterocyclic compounds .
Scientific Research Applications
N’-(3-chloropropanoyl)-4-fluorobenzohydrazide has found applications in several areas of scientific research:
Mechanism of Action
The mechanism of action of N’-(3-chloropropanoyl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pathways involved in its mechanism of action include nucleophilic substitution and condensation reactions, which result in the formation of stable adducts with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloropropanoyl)-4-chlorobenzohydrazide
- N’-(3-chloropropanoyl)-4-methylbenzohydrazide
- N’-(3-chloropropanoyl)-4-nitrobenzohydrazide
Uniqueness
N’-(3-chloropropanoyl)-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design .
Properties
IUPAC Name |
N'-(3-chloropropanoyl)-4-fluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-6-5-9(15)13-14-10(16)7-1-3-8(12)4-2-7/h1-4H,5-6H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMUKKSMFUOSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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